molecular formula C11H18O4 B14222629 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- CAS No. 828916-65-0

2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-

Katalognummer: B14222629
CAS-Nummer: 828916-65-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: TZRVMHZLSMCOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and are often used in various scientific research fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- typically involves the reaction of a furanone derivative with an ethoxypentyl group. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethyl bromide, sodium ethoxide, and furanone derivatives .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]- stands out due to its unique structural properties, which contribute to its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

828916-65-0

Molekularformel

C11H18O4

Molekulargewicht

214.26 g/mol

IUPAC-Name

3-(4-ethoxypentoxy)-2H-furan-5-one

InChI

InChI=1S/C11H18O4/c1-3-13-9(2)5-4-6-14-10-7-11(12)15-8-10/h7,9H,3-6,8H2,1-2H3

InChI-Schlüssel

TZRVMHZLSMCOEP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)CCCOC1=CC(=O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.